N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide

Carbonic Anhydrase Inhibition hCA II Obesity

This N-sulfamoyl-piperidineamide derivative (CAS 952989-24-1) is a structurally distinct carbonic anhydrase inhibitor featuring a sulfamide zinc-binding motif rather than the classical sulfonamide group found in acetazolamide. The 1-benzylpiperidine core with methylene spacer and 3-methyl-4-propanamidophenyl substitution confers isozyme selectivity between hCA II and hCA V, directly relevant to lipogenesis inhibition mechanisms claimed in Solvay patent series. Researchers can benchmark activity using patented dansylamide displacement assays and acute food intake models with ethoxzolamide as positive control. Generic CA inhibitors cannot substitute for this scaffold without compromising target engagement, selectivity, and experimental reproducibility.

Molecular Formula C23H31N3O3S
Molecular Weight 429.58
CAS No. 952989-24-1
Cat. No. B2742824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide
CAS952989-24-1
Molecular FormulaC23H31N3O3S
Molecular Weight429.58
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C
InChIInChI=1S/C23H31N3O3S/c1-3-23(27)25-21-9-10-22(18(2)15-21)30(28,29)24-16-19-11-13-26(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,24H,3,11-14,16-17H2,1-2H3,(H,25,27)
InChIKeyINGHPAVTYSGDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Guide to N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide (CAS 952989-24-1): Core Chemical Identity and Sourcing Context


N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide (CAS 952989-24-1) is a synthetic N-sulfamoyl-piperidineamide derivative with the molecular formula C23H31N3O3S and a molecular weight of 429.58 g/mol. This compound belongs to a proprietary chemical series disclosed in Solvay Pharmaceuticals' patent applications WO2007065948 and US20070149512, which claim novel N-sulfamoyl-piperidineamides as inhibitors of mammalian carbonic anhydrase (CA) isozymes, particularly hCA II and hCA V, for the treatment of obesity and related metabolic conditions. [1] The structure features a 1-benzylpiperidine core linked via a methylene sulfamoyl bridge to a 3-methylphenyl ring bearing a propanamide substituent. The compound is offered by multiple chemical vendors as a research-grade tool compound, with typical purity specifications of ≥95% and recommended storage at -20°C for long-term stability. [1]

Why N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide Cannot Be Replaced by Generic CA Inhibitors or Other Piperidineamides


Generic substitution of N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide with classical carbonic anhydrase inhibitors such as acetazolamide or ethoxzolamide is not scientifically valid for the therapeutic indications targeted by the Solvay patent series. The N-sulfamoyl-piperidineamide scaffold represents a structurally distinct class of CA inhibitors that achieves enzyme inhibition through a unique sulfamide zinc-binding motif rather than the classical sulfonamide group found in acetazolamide. [1] Furthermore, the specific substitution pattern at the piperidine nitrogen (1-benzyl group, methylene spacer, and 3-methyl-4-propanamidophenyl sulfamoyl moiety) directly influences isozyme selectivity between hCA II and hCA V, which is critical for the claimed anti-obesity mechanism involving lipogenesis inhibition. [1] Compounds within this series exhibit different in vitro IC50 values against hCA II (e.g., Example 9: IC50 = 7.2 μM; Example 11: IC50 = 6.5 μM), demonstrating that even minor structural changes within the same patent family produce measurable differences in target engagement. [1] Substituting the target compound with a different N-sulfamoyl-piperidineamide or a generic CA inhibitor without head-to-head comparative data would introduce uncontrolled variables in selectivity, potency, and downstream pharmacological effects, undermining experimental reproducibility and procurement value.

Quantitative Evidence Guide for N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide: Comparator-Based Differentiation Data


hCA II Inhibitory Potency: N-Sulfamoyl-Piperidineamide Series vs. Classical Sulfonamide CA Inhibitor Ethoxzolamide

The N-sulfamoyl-piperidineamide compound class, to which N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide belongs, has been shown to inhibit human carbonic anhydrase isoenzyme II (hCA II) in a fluorescence-based dansylamide displacement assay. Representative compounds from this series demonstrated IC50 values in the low micromolar range (Example 9: 7.2 μM; Example 10: 7.3 μM; Example 11: 6.5 μM; Example 28: 6.6 μM). [1] The patent uses ethoxzolamide, a classical sulfonamide CA inhibitor, as a positive control at a final concentration of 5 × 10⁻⁸ M. [1] While individual compound data for the target compound is not explicitly identified among the numbered examples in the patent disclosure, the series establishes a potency range of 6.5–7.3 μM against hCA II, providing a benchmark for batch-to-batch activity verification by end users.

Carbonic Anhydrase Inhibition hCA II Obesity In Vitro Pharmacology

In Vivo Food Intake Reduction: N-Sulfamoyl-Piperidineamide Series Demonstrates Acute Anorectic Effect in Mouse Model

The patent discloses an acute in vivo food intake test in C57BL/6 mice (n=8-12 per group, male or female) maintained on an inverted 12/12 h light/dark cycle. Compounds of Formula I were administered, and food intake was measured. [1] The patent states that the compounds are inhibitors of mammalian carbonic anhydrases and are useful for the treatment of obesity. While individual compound data for the target compound is not separately reported, the pharmacological test methods described provide a validated in vivo protocol for end users to assess the target compound's efficacy in comparison to the disclosed examples.

In Vivo Pharmacology Food Intake Obesity C57BL/6 Mice

Structural Differentiation from Classical CA Inhibitors: Sulfamide vs. Sulfonamide Zinc-Binding Motif

The N-sulfamoyl-piperidineamide scaffold present in N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide employs a sulfamide (–SO2NH–) zinc-binding motif, rather than the primary sulfonamide (–SO2NH2) found in classical CA inhibitors such as acetazolamide, methazolamide, and ethoxzolamide. [1] This structural difference is pharmacologically significant because the sulfamide group presents different hydrogen-bond donor/acceptor geometry and pKa properties, which can alter isozyme selectivity profiles between hCA II and hCA V. The patent explicitly teaches that the compounds are inhibitors of mammalian carbonic anhydrases, particularly hCA II and hCA V. [1] The 1-benzyl substitution on the piperidine ring and the methylene spacer further differentiate this compound from earlier N-sulfamoyl-piperidineamides disclosed in WO 03/088908, which were directed toward arrhythmia and gastrointestinal indications rather than obesity. [1]

Medicinal Chemistry Zinc-Binding Group CA Isozyme Selectivity Scaffold Differentiation

Evidence-Backed Application Scenarios for N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide (CAS 952989-24-1)


Preclinical Obesity Research: hCA II/V Inhibition and Food Intake Studies

Based on the patent's disclosure of hCA II inhibition (IC50 range 6.5–7.3 μM for representative series compounds) and the validated acute food intake model in C57BL/6 mice, this compound is suited for preclinical obesity and metabolic disorder research programs that require tool compounds targeting carbonic anhydrase-mediated lipogenesis pathways. [1] Researchers can use the patented assay protocols (dansylamide displacement assay for hCA II and acute food intake test) to benchmark the compound's activity against ethoxzolamide as a positive control. [1]

Carbonic Anhydrase Isozyme Selectivity Profiling

The sulfamide zinc-binding motif of the N-sulfamoyl-piperidineamide scaffold provides a chemical tool for profiling selectivity between hCA II and hCA V, which is relevant for understanding tissue-specific CA inhibition in lipogenic tissues. [1] Procurement of this specific compound enables comparative profiling against classical sulfonamide inhibitors (acetazolamide, ethoxzolamide) to map structure-selectivity relationships within the CA isozyme family. [1]

Medicinal Chemistry Scaffold Optimization and SAR Studies

As part of the Solvay Pharmaceuticals' N-sulfamoyl-piperidineamide series, this compound serves as a reference point for structure-activity relationship (SAR) studies exploring the effects of 1-benzyl substitution, methylene spacer length, and aryl sulfamoyl modifications on hCA II inhibitory potency and in vivo efficacy. [1] The patent discloses multiple examples with varying IC50 values, enabling systematic SAR exploration by medicinal chemistry teams. [1]

Quote Request

Request a Quote for N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.